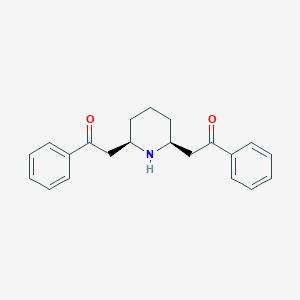![molecular formula C16H25NO5 B358472 2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid CAS No. 941442-68-8](/img/structure/B358472.png)
2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid” is a chemical compound with the IUPAC name [4-(ethoxycarbonyl)-1-piperidinyl]acetic acid . It has a molecular weight of 215.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 215.25 .
Scientific Research Applications
Carboxylic Acids in Organic Matter Analysis
- Benzene Polycarboxylic Acid (BPCA) Analysis : BPCA molecules are used as markers for analyzing pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The research suggests that BPCA markers may not be exclusive to BC, indicating their presence in organic matter without thermal treatment, which raises concerns about the proper application of BPCAs as BC markers. This highlights the complexity of organic matter analysis and the need for accurate markers in environmental studies (Chang et al., 2018).
Fatty Acids and Pharmacology
- α-Linolenic Acid (ALA) Overview : ALA, a carboxylic acid with essential fatty acid properties, demonstrates various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This systematic review emphasizes the importance of dietary sources of such acids and their conversion processes within the body, highlighting their potential in treating diseases (Yuan et al., 2021).
Activated Carbon and Environmental Applications
- Activated Carbon Preparation and Activation : The review discusses various chemical activators for producing activated carbon, which is crucial for environmental and industrial applications in removing or modifying compounds. This underscores the role of carboxylic acid derivatives in creating high-surface-area materials for environmental remediation (Heidarinejad et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(4-ethoxycarbonylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-2-22-16(21)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)15(19)20/h11-13H,2-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIWASGSKDPLJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)






![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)
![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B358490.png)